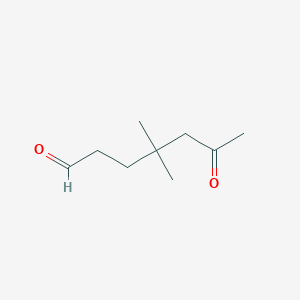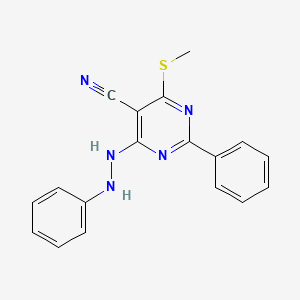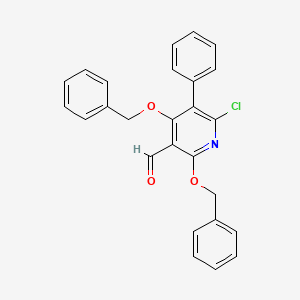
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It features a pyridine ring attached to an ethyl chain, which is further connected to a brominated methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-bromo-3-methylbenzoic acid with 2-(pyridin-2-yl)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the benzoate ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 2-(Pyridin-2-yl)ethyl 4-azido-3-methylbenzoate or 2-(Pyridin-2-yl)ethyl 4-thiocyanato-3-methylbenzoate.
Oxidation: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-carboxybenzoate.
Reduction: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzyl alcohol.
Scientific Research Applications
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)ethyl 4-chloro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-fluoro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-iodo-3-methylbenzoate
Uniqueness
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets compared to its chloro, fluoro, or iodo analogs .
Properties
CAS No. |
920270-48-0 |
|---|---|
Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
2-pyridin-2-ylethyl 4-bromo-3-methylbenzoate |
InChI |
InChI=1S/C15H14BrNO2/c1-11-10-12(5-6-14(11)16)15(18)19-9-7-13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
InChI Key |
VYBZNSRPXKYNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCC2=CC=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)




![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)

![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)


![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
